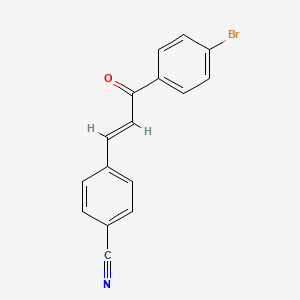
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of benzamide, characterized by the presence of chlorine, isopropyl, and methoxy groups on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-isopropyl-4,5-dimethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4,5-dimethoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-chloro-4,5-dimethoxybenzoic acid is converted to an amide group by reacting with isopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated purification systems, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Amines derived from the reduction of the amide group.
科学研究应用
3-Chloro-N-isopropyl-4,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-N-isopropyl-4,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.
相似化合物的比较
Similar Compounds
3-Chloro-4,5-dimethoxybenzoic acid: A precursor in the synthesis of 3-Chloro-N-isopropyl-4,5-dimethoxybenzamide.
4-Isopropyl-3,5-dimethoxybenzoic acid: Another benzamide derivative with similar structural features.
Uniqueness
This compound is unique due to the specific combination of chlorine, isopropyl, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC 名称 |
3-chloro-4,5-dimethoxy-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C12H16ClNO3/c1-7(2)14-12(15)8-5-9(13)11(17-4)10(6-8)16-3/h5-7H,1-4H3,(H,14,15) |
InChI 键 |
TXGCFXQSAMBBPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)




![2-[(2-Fluorobenzyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B14911064.png)







